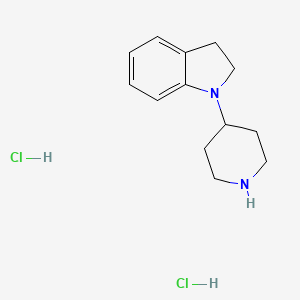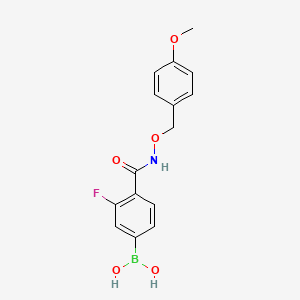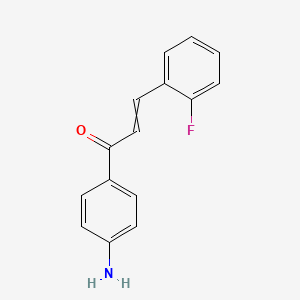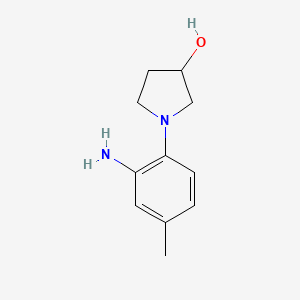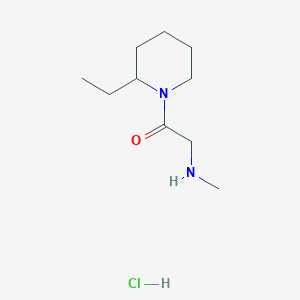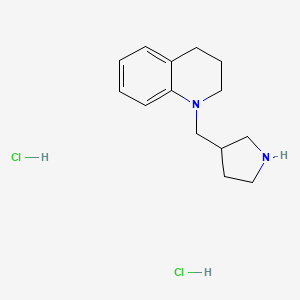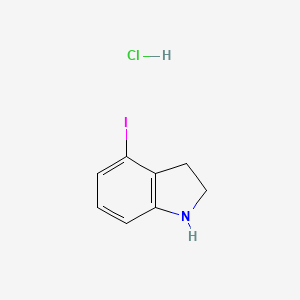
4-Iodindolin-Hydrochlorid
Übersicht
Beschreibung
4-Iodoindoline hydrochloride: is a chemical compound with the molecular formula C8H9ClIN It is a derivative of indoline, where an iodine atom is substituted at the fourth position of the indoline ring, and it is present in its hydrochloride salt form
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Iodoindoline hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, 4-Iodoindoline hydrochloride is used to study the effects of halogenated indoles on biological systems. It has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of 4-Iodoindoline hydrochloride have shown promise in preclinical studies as potential drugs for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, 4-Iodoindoline hydrochloride is used in the synthesis of specialty chemicals and materials. It is employed in the production of dyes, pigments, and polymers with specific properties.
Wirkmechanismus
Target of Action
4-Iodoindoline hydrochloride, like other indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that halogenated indoles have been reported to activate the glutamate-gated chloride channel (glucl), a prominent target for drug selection and design in parasitology . This activation can lead to various biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
For instance, indole is a signaling molecule produced by both bacteria and plants, affecting microbial interactions, particularly in the human gut .
Result of Action
Halogenated indoles have been reported to induce parasite death and form giant vacuoles in nematodes, leading to a form of non-apoptotic death known as methuosis .
Action Environment
It’s important to note that the biological activity of indole derivatives can be influenced by various factors, including the presence of other molecules, ph, temperature, and the specific characteristics of the biological environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoindoline hydrochloride typically involves the iodination of indoline. One common method is the electrophilic aromatic substitution reaction, where indoline is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the fourth position of the indoline ring.
Industrial Production Methods: Industrial production of 4-Iodoindoline hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified by recrystallization or chromatography techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodoindoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives, which are valuable intermediates in organic synthesis.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding indoline or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Substitution Reactions: Products include various substituted indoline derivatives, depending on the nucleophile used.
Oxidation Reactions: Indole derivatives are the major products.
Reduction Reactions: Indoline or other reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
4-Bromoindoline hydrochloride: Similar to 4-Iodoindoline hydrochloride but with a bromine atom instead of iodine. It has similar reactivity but different physicochemical properties.
4-Chloroindoline hydrochloride: Contains a chlorine atom at the fourth position. It is less reactive than the iodine derivative but still useful in organic synthesis.
4-Fluoroindoline hydrochloride: Features a fluorine atom, which imparts different electronic properties to the compound, affecting its reactivity and biological activity.
Uniqueness: 4-Iodoindoline hydrochloride is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and can lead to different biological activities compared to its bromo, chloro, and fluoro counterparts.
Eigenschaften
IUPAC Name |
4-iodo-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMCGYGGYMQFFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696136 | |
| Record name | 4-Iodo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-37-8 | |
| Record name | 1H-Indole, 2,3-dihydro-4-iodo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


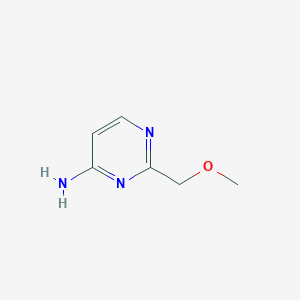
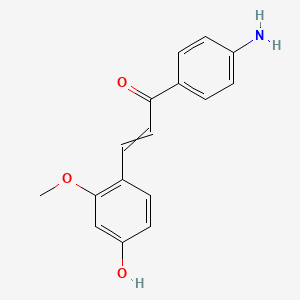
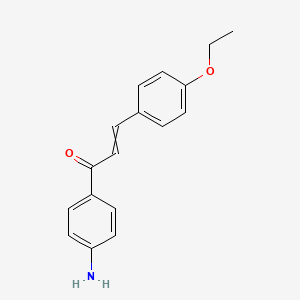
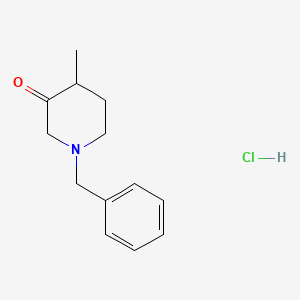
![5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392320.png)
